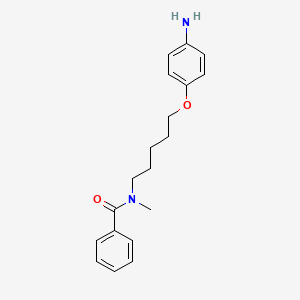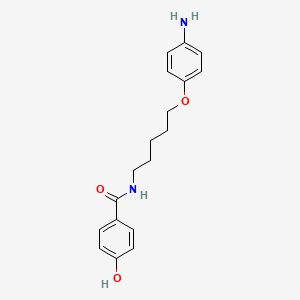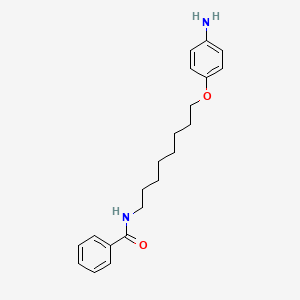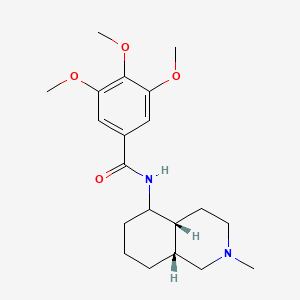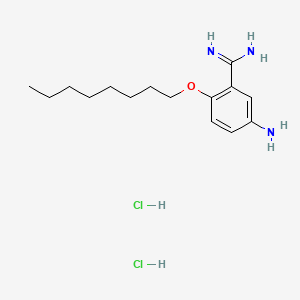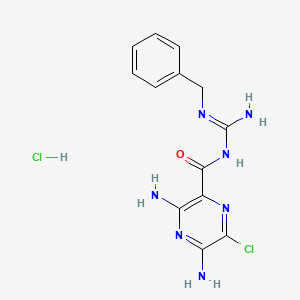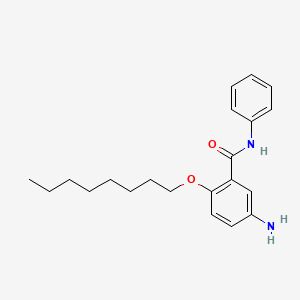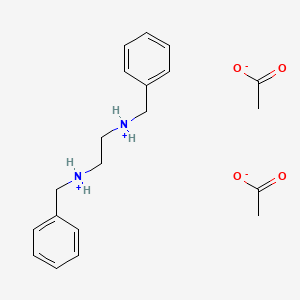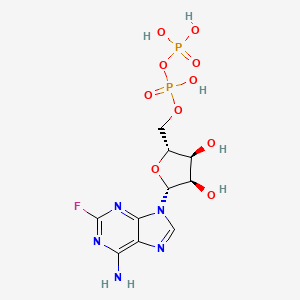
2-Fluoro-ADP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-ADP, also known as 2-flATP, is a Fluorinated ATP Analog. This analog is designed for 19F nuclear magnetic resonance (NMR) studies of large enzymes and proteins which bind adenine nucleotides. 2-flATP is shown to be active as an ATP analog in a number of enzyme systems, and its 19F-NMR properties are determined.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Imaging
- 2-Fluoro-ADP analogues, like ADP(CA)2, have been investigated for their applications as switchable fluorescent probes. These probes are highly sensitive to microenvironments and have been demonstrated in applications such as wash-free live-cell fluorescence imaging, in vivo tissue fluorescence imaging, temperature sensing, and ultrasound-switchable fluorescence imaging (Cheng et al., 2017).
Biomedical and Cancer Research
- In cancer research, 2-Fluoro-ADP derivatives are studied for their role in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), a protein crucial in DNA repair. Selective inhibition of PARP-1, as demonstrated by specific compounds, offers potential therapeutic approaches in oncology (Papeo et al., 2015).
Neurology and Alzheimer's Research
- Fluoro-2-deoxy-d-glucose PET measures combined with the APOE genotype have been used to predict the conversion from mild cognitive impairment to Alzheimer's disease. These imaging techniques are critical in early detection and understanding the disease's progression (Mosconi et al., 2004).
Molecular and Structural Studies
- The effects of 2′-fluoro modification on protonated gas-phase purine nucleosides were examined to understand their structure and stability. This research provides insights into the biochemistry of modified nucleosides, which are important in both natural and synthetic contexts (Devereaux et al., 2019).
Enzyme and Metabolic Studies
- The novel nicotinamide 2-fluoroadenine dinucleotide (2-fluoro-NAD+) has been synthesized to explore the intramolecular cyclization reaction. This compound is used to study the multifunctional enzyme ADP-ribosyl cyclase and its role in metabolic processes (Zhang et al., 2007).
Sensing and Detection Technologies
- A fluorescent, reagentless biosensor for ADP based on tetramethylrhodamine-labeled ParM has been developed. This sensor has applications in detecting ADP in biological systems, important for studying cellular metabolism and enzyme activities (Kunzelmann & Webb, 2010).
Fluorescence Sensing in Biological Systems
- The development of a cationic esterase mimic for the spectroscopic detection of ADP demonstrates the applications of 2-Fluoro-ADP in creating sensors for biological activities, which can be crucial for various protein kinase activity detections (Vial & Dumy, 2007).
Eigenschaften
CAS-Nummer |
1492-61-1 |
|---|---|
Produktname |
2-Fluoro-ADP |
Molekularformel |
C10H14FN5O10P2 |
Molekulargewicht |
445.19 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
ZAHBDWMZWHJOLZ-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)F)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)F)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)F)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
1492-61-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-fluoro-adenosine diphosphate 2-fluoro-ADP adenosine 5'-(2-fluorodiphosphate) ADP-beta-F betaFADP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



